molecular formula C13H18ClN3O2 B2812611 tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2059950-51-3

tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2812611
CAS No.: 2059950-51-3
M. Wt: 283.76
InChI Key: KINCWMIBYFWLSX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-chloro-5-methylpyrimidin-4-yl moiety. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the pyrimidine ring contributes to electronic interactions critical for binding to biological targets.

Properties

IUPAC Name

tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINCWMIBYFWLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CN(C2)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate typically involves multi-step organic reactions

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Pyrimidine Moiety Introduction: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the azetidine intermediate.

    Esterification: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products depend on the specific reactions performed. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its structural features that may interact with various biological targets.

  • Anticancer Activity : Research indicates that compounds similar to tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate can inhibit deubiquitinating enzymes, which are crucial in cancer progression. The USP1/UAF1 complex has been identified as a target for anticancer therapies, suggesting that derivatives of this compound could be explored for their therapeutic efficacy against tumors .

Neuroprotective Effects

Studies have shown that related compounds exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit amyloid beta peptide aggregation is crucial for developing treatments aimed at halting or reversing neurodegeneration .

Agricultural Applications

Pyrimidine derivatives are often investigated for their herbicidal and fungicidal properties. The presence of the chloro group in the structure may enhance the bioactivity of this compound against specific pests or pathogens, making it a candidate for agricultural formulations aimed at crop protection.

Case Study 1: Anticancer Potential

A study focusing on the synthesis and evaluation of pyrimidine-based compounds demonstrated significant activity against cancer cell lines. The findings suggested that modifications to the azetidine structure could enhance potency and selectivity towards cancer cells .

Case Study 2: Neuroprotection in Alzheimer's Models

In vitro studies involving astrocyte cultures treated with amyloid beta peptides showed that certain derivatives of this compound could mitigate cell death and reduce inflammatory markers. This suggests a pathway for developing neuroprotective agents based on this compound .

Comparative Analysis of Related Compounds

Compound NameActivity TypeTargeted Disease/UseReference
Compound AAnticancerVarious cancers
Compound BNeuroprotectiveAlzheimer's disease
Compound CHerbicidalCrop protection

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate (CAS: 2094872-56-5)

  • Substituents: 2-amino, 5-bromo (vs. 2-chloro, 5-methyl in the target compound).
  • Bromine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to chlorine. The methyl group in the target compound improves lipophilicity (logP) by ~0.5 units .

Azetidine Core Modifications

tert-Butyl 3-(fluoromethyl)azetidine-3-carboxylate (PBLJ3204, CAS: 1228581-12-1)

  • Substituents : Fluoromethyl at the 3-position.
  • Impact : Fluorination increases electronegativity, enhancing metabolic stability and bioavailability. However, the absence of a pyrimidine ring limits π-π stacking interactions compared to the target compound .

tert-Butyl 3-aminoazetidine-1-carboxylate (PB00002, CAS: 193269-78-2)

  • Substituents: Amino group at the 3-position.
  • Impact: The free amino group facilitates rapid functionalization (e.g., amide coupling) but requires protection during multi-step synthesis, unlike the Boc-protected target compound .

Key Observations :

  • Chloro vs. Bromo : Chlorine’s smaller size improves cell permeability but may reduce binding affinity in certain targets.
  • Methyl vs. Amino: Methyl groups enhance passive diffusion, whereas amino groups enable targeted interactions (e.g., with ATP-binding pockets).

Research Findings and Trends

  • Reactivity : The target compound’s 2-chloro group undergoes Suzuki-Miyaura coupling less efficiently than brominated analogs (yield: ~60% vs. >85% for bromo derivatives) but shows superior stability under acidic conditions .
  • Thermal Stability: Differential scanning calorimetry (DSC) predicts a melting point of ~120–125°C, comparable to fluorinated analogs (e.g., 1228581-12-1: 118°C) but lower than amino-substituted derivatives (193269-78-2: 145°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate?

  • Methodology : Multi-step synthesis typically involves coupling the azetidine-1-carboxylate moiety with a functionalized pyrimidine ring. Key steps include nucleophilic substitution (e.g., replacing a leaving group on the pyrimidine with the azetidine nitrogen) under anhydrous conditions. Purification often employs recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodology : Stability studies should evaluate thermal decomposition (via thermogravimetric analysis), photodegradation (UV-Vis spectroscopy under light exposure), and hydrolytic susceptibility (pH-dependent stability in buffered solutions). Incompatibility with strong oxidizing agents (e.g., peroxides) must be tested, as tert-butyl esters are prone to oxidative cleavage .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural confirmation : 1^1H/13^{13}C NMR (to identify azetidine ring protons and pyrimidine substituents) and high-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Purity assessment : Reverse-phase HPLC or LC-MS with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine functionalization be addressed?

  • Methodology : The 4-position of 2-chloro-5-methylpyrimidine is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the chlorine and methyl groups. Computational modeling (DFT calculations) can predict reactive sites, while experimental optimization (e.g., using polar aprotic solvents like DMF and controlled temperature) enhances selectivity. Competing reactions (e.g., elimination) are minimized by avoiding strong bases .

Q. What strategies resolve contradictory biological activity data in target validation studies?

  • Methodology :

  • Dose-response assays : Perform IC50_{50} determinations across multiple cell lines to rule out cell-specific effects.
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
  • Metabolite analysis : LC-MS/MS to confirm compound integrity in biological matrices, as ester hydrolysis may generate inactive/byproduct species .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against crystal structures of target proteins (e.g., kinases or GPCRs) identifies binding poses. MD simulations (AMBER or GROMACS) assess binding stability. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonding with the pyrimidine nitrogen or azetidine carbonyl) .

Critical Analysis of Contradictory Evidence

  • Synthetic yields : Variations in reported yields (e.g., 65% vs. 78%) may stem from differences in reagent purity or reaction scale. Microscale reactions often show higher yields due to better mixing .
  • Biological activity : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or metabolite interference .

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